
3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is a complex organic compound that features a combination of functional groups, including a tert-butyldimethylsilyl (TBS) ether and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the TBS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
Attachment of the Boronate Ester: The boronate ester group is introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Reduction: Reduction reactions can target the azetidine ring or other functional groups, depending on the reagents used.
Substitution: The TBS group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions such as hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced azetidine derivatives.
Substitution: Deprotected hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
The compound’s boronate ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active agents.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of various fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine depends on its specific application. In enzyme inhibition, for example, the boronate ester group can form reversible covalent bonds with active site residues, thereby blocking enzyme activity. The TBS group can protect sensitive hydroxyl groups during chemical reactions, allowing for selective functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-1-(4-bromobenzyl)azetidine: Similar structure but with a bromine atom instead of the boronate ester.
3-((tert-Butyldimethylsilyl)oxy)-1-(4-methylbenzyl)azetidine: Similar structure but with a methyl group instead of the boronate ester.
Uniqueness
The presence of both the TBS group and the boronate ester in 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine makes it uniquely versatile for a wide range of chemical reactions and applications. The TBS group provides protection for hydroxyl groups, while the boronate ester allows for further functionalization through Suzuki-Miyaura coupling and other reactions.
This compound’s unique combination of functional groups and reactivity makes it a valuable tool in both academic research and industrial applications.
Eigenschaften
Molekularformel |
C22H38BNO3Si |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidin-3-yl]oxysilane |
InChI |
InChI=1S/C22H38BNO3Si/c1-20(2,3)28(8,9)25-19-15-24(16-19)14-17-10-12-18(13-11-17)23-26-21(4,5)22(6,7)27-23/h10-13,19H,14-16H2,1-9H3 |
InChI-Schlüssel |
SXDDNIBVLRAEAK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC(C3)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


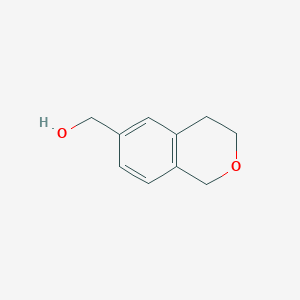
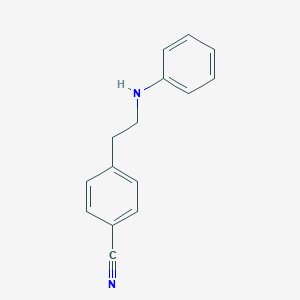
![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
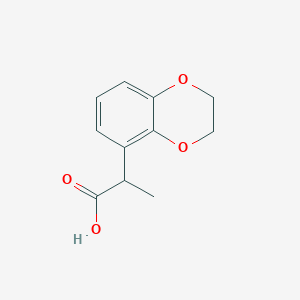
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
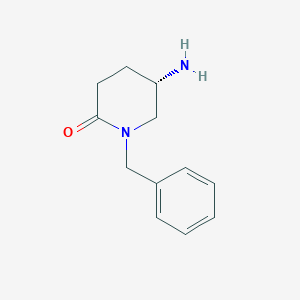
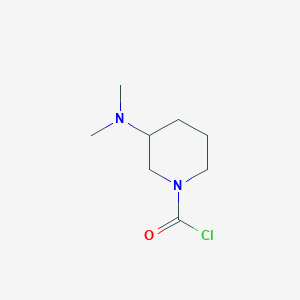
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
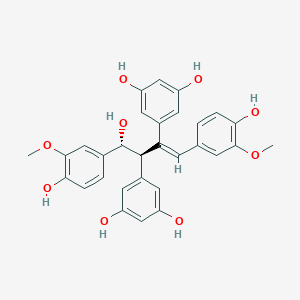


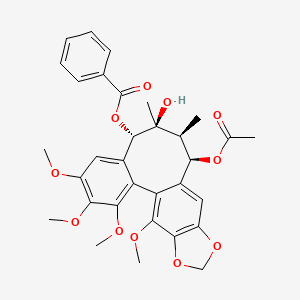
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)

